(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c1-2-7-19-11-4-3-10(27(17,24)25)8-12(11)26-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h1,3-4,8H,5-7,9H2,(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWROAMCUAQPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 385.4 g/mol. Its structure features a pyrrolidine ring, a benzo[d]thiazole moiety, and an acetamide group, which may facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O5S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 905660-62-0 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A comparative study demonstrated that derivatives with similar structures showed efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Anticonvulsant Activity
A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant activity in various animal models. The study highlighted its efficacy in the maximal electroshock test and the pentylenetetrazole-induced seizure model, suggesting that similar derivatives could be explored for neurological applications .
Research Findings
Recent findings indicate that the compound's structure allows for significant interaction with biological macromolecules. Computational studies have predicted its binding affinity to several protein targets involved in disease processes.
Table: Comparative Biological Activities of Similar Compounds
Comparison with Similar Compounds
Key Observations :
- Backbone Diversity : The target compound and analogs share an acetamide backbone but differ in substituents. The triazole-containing analogs (6a, 6c) prioritize aromaticity and nitro groups, whereas the target compound emphasizes sulfamoyl and propargyl functionalities .
Bioactivity and Pharmacological Implications
While explicit bioactivity data for the target compound is absent in the provided evidence, structural parallels to known bioactive molecules allow inferences:
- Sulfamoyl Group : Analogous to sulfonamide antibiotics, this group may confer antimicrobial properties. In contrast, nitro-substituted analogs (e.g., 6b–c) are associated with antibacterial and antiparasitic activities .
- Propargyl vs.
- Pyrrolidinedione vs. Triazoles, however, are often utilized as bioisosteres for amides or esters in drug design .
Physicochemical and Spectral Comparisons
Table 2: Spectral and Molecular Property Comparisons
| Compound Name / ID | IR C=O Stretch (cm⁻¹) | IR S=O/Nitro Stretch (cm⁻¹) | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | ~1670 | ~1300 (S=O) | ~435.45 | ~1.8 |
| 6c (3-nitrophenyl analog) | 1676 | 1535 (NO₂) | 435.40 | ~2.5 |
| Ethyl-difluoro analog (ZINC100893856) | ~1670 | N/A | ~399.40 | ~2.2 |
Key Observations :
- The ethyl-difluoro analog’s lower molecular weight and fluorine atoms may enhance metabolic stability .
Q & A
Q. What synthetic methodologies are effective for preparing (Z)-configured benzo[d]thiazole derivatives like this compound?
The synthesis of (Z)-configured benzo[d]thiazoles often employs 1,3-dipolar cycloaddition reactions between azides and alkynes under copper catalysis (e.g., Cu(OAc)₂). Critical steps include:
Q. How can spectroscopic techniques differentiate between structural isomers of this compound?
Key spectral markers include:
- IR : Sulfamoyl groups (S=O stretches ~1300–1250 cm⁻¹) and pyrrolidinone C=O (~1670 cm⁻¹) .
- ¹H NMR : Distinct Z-configuration signals (e.g., deshielded NH protons at δ 10.7–11.0 ppm; alkyne protons absent due to cycloaddition) .
- HRMS : Exact mass matching molecular formula (e.g., [M+H]+ calculated within ±0.001 Da) .
Q. What solvent systems optimize reaction yields for similar acetamide derivatives?
A tert-butanol/water (3:1) mixture enhances solubility of polar intermediates while stabilizing copper catalysts. This system improves regioselectivity in cycloadditions and simplifies post-reaction workup .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR strategies involve:
- Substituent variation : Modifying the prop-2-yn-1-yl group to alter steric/electronic profiles. For example, bulkier alkynes may hinder target binding, while electron-withdrawing groups enhance electrophilicity .
- Pharmacophore mapping : Using X-ray crystallography or docking simulations to identify critical interactions (e.g., sulfamoyl H-bonding with active-site residues) .
Q. What computational methods predict the stability of the Z-isomer under physiological conditions?
- Molecular dynamics (MD) simulations : Assess conformational flexibility and solvation effects in aqueous buffers .
- DFT calculations : Compare Z/E isomerization energy barriers; higher barriers (>25 kcal/mol) suggest kinetic stability .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons (e.g., NOE between pyrrolidinone and thiazole protons in Z-configuration) .
Q. What strategies mitigate side reactions during sulfamoyl group installation?
- Controlled reagent addition : Slow introduction of sulfamoyl chloride to prevent over-functionalization .
- Protecting groups : Temporarily block reactive sites (e.g., prop-2-yn-1-yl) using silyl or acetyl groups .
Q. How can flow chemistry improve scalability of the synthesis?
- Continuous-flow reactors : Enable precise control of reaction parameters (e.g., residence time, temperature) to reduce byproducts .
- In-line analytics : Real-time UV/Vis monitoring ensures consistent product quality during scale-up .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
